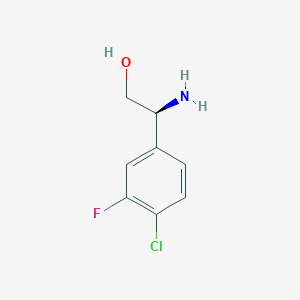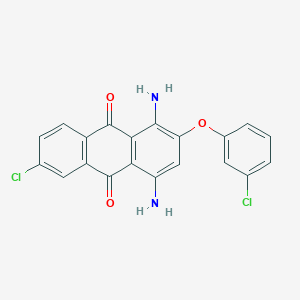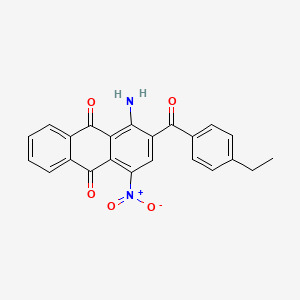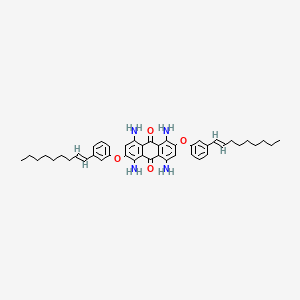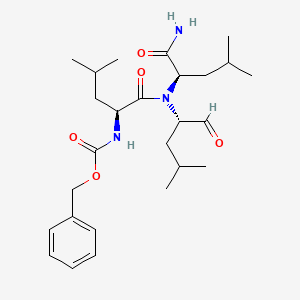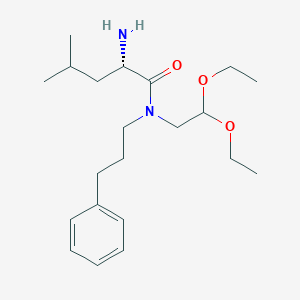
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a diethoxyethyl group, a methyl group, and a phenylpropyl group attached to a pentanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentanamide Backbone: The initial step involves the formation of the pentanamide backbone through the reaction of a suitable amine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Diethoxyethyl Group: The diethoxyethyl group is introduced through a nucleophilic substitution reaction, where an appropriate diethoxyethyl halide reacts with the amine group on the pentanamide backbone.
Addition of the Phenylpropyl Group: The phenylpropyl group is added via a Friedel-Crafts alkylation reaction, where a phenylpropyl halide reacts with the amine group in the presence of a Lewis acid catalyst.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological studies to investigate its effects on cellular processes, signaling pathways, and gene expression.
Industrial Chemistry: The compound is explored for its potential use as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)butanamide: A similar compound with a butanamide backbone instead of a pentanamide backbone.
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)hexanamide: A similar compound with a hexanamide backbone instead of a pentanamide backbone.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C21H36N2O3 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-4-methyl-N-(3-phenylpropyl)pentanamide |
InChI |
InChI=1S/C21H36N2O3/c1-5-25-20(26-6-2)16-23(21(24)19(22)15-17(3)4)14-10-13-18-11-8-7-9-12-18/h7-9,11-12,17,19-20H,5-6,10,13-16,22H2,1-4H3/t19-/m0/s1 |
InChI-Schlüssel |
WWOCEIRGXDYITM-IBGZPJMESA-N |
Isomerische SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N)OCC |
Kanonische SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(CC(C)C)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-tert-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13143064.png)
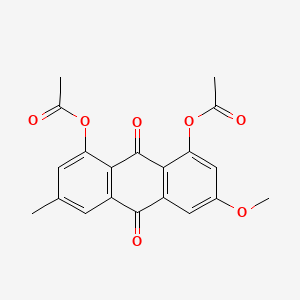

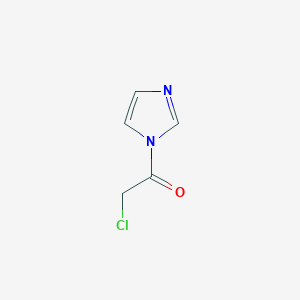
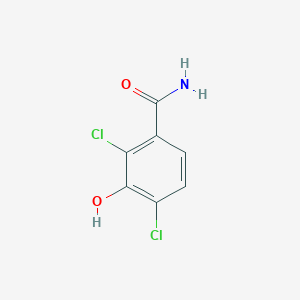
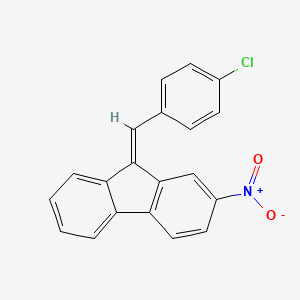
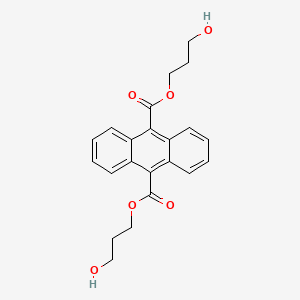
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
![2-(10-(3-Methoxypropoxy)spiro[4.5]dec-6-en-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13143128.png)
